N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-methylbicyclo[3.1.0]hexan-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-8-7-5-3-2-4-6(5)7;/h5-8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJXZMLDUGUENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2C1CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[3.1.0]hexane as the starting material.
Nitration: The bicyclo[3.1.0]hexane undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group, resulting in the formation of bicyclo[3.1.0]hexan-6-amine.
Methylation: The amine group is methylated to produce N-Methylbicyclo[3.1.0]hexan-6-amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound to its amine form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction typically results in the formation of the free amine.
Substitution Products: Substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride is a chemical compound with the molecular formula . It is a derivative of bicyclo[3.1.0]hexane, with a nitrogen atom substituted by a methyl group at the 6-position and a hydrochloride counterion. This compound has garnered attention for its unique structural properties and potential biological activities.
Scientific Research Applications
N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride serves as a building block in organic synthesis for constructing complex molecular frameworks. It can also be used as a probe in biological studies to understand molecular interactions and pathways. Additionally, it finds use in the production of specialty chemicals and materials.
Chemical Reactions
N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride can undergo oxidation, reduction, and nucleophilic substitution reactions. Common reagents and conditions include:
- Oxidation: Potassium permanganate () and chromium trioxide ().
- Reduction: Lithium aluminum hydride () and hydrogen gas ().
- Substitution: Alkyl halides and amines.
Oxidation products can yield ketones or carboxylic acids, while reduction typically results in the free amine. Substitution reactions can produce various alkylated or acylated derivatives.
N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride, also known as (1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine hydrochloride, has shown potential biological activities. The compound's bicyclic structure influences its interaction with biological targets, allowing specific binding to receptors and enzymes, which is critical for its pharmacological effects.
Key Findings
- The compound exhibits high binding affinity to A3ARs, with a reported value in the nanomolar range, indicating potent receptor interaction.
- In vivo studies have demonstrated that the compound effectively reduces chronic neuropathic pain in mouse models.
Case Study 1: Neuropathic Pain Reduction
A study investigating the efficacy of this compound on chronic neuropathic pain induced by chronic constriction injury (CCI) found that administration led to significant reductions in pain behavior scores compared to control groups. Higher doses correlated with greater analgesic effects.
Case Study 2: In Vitro Pharmacological Profiling
In vitro experiments assessed the pharmacokinetic properties of this compound, including stability in simulated gastric fluids and plasma protein binding. The compound was found to be stable and well-tolerated at therapeutic doses, supporting its potential as a therapeutic agent.
In vivo studies
Wirkmechanismus
The mechanism by which N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Commercial and Industrial Considerations
- Cost : The dimethyl derivative is priced at $80–90/KG (), reflecting its scalability and therapeutic demand.
- Stability : The oxa analog requires storage at 2–8°C under inert atmosphere, indicating sensitivity to moisture and oxidation .
- Regulatory Status : Several analogs (e.g., dimethyl derivative) are classified under Pharmacy Grade (99% purity), adhering to stringent pharmacopeial standards .
Biologische Aktivität
N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride, also known as (1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine hydrochloride, is a bicyclic amine that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a bicyclic structure that significantly influences its interaction with biological targets. The rigid conformation allows for specific binding to various receptors and enzymes, which is critical for its pharmacological effects.
The primary mechanism of action of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride involves its interactions with adenosine receptors, particularly the A3 adenosine receptor (A3AR). Research indicates that this compound may act as an agonist for A3ARs, leading to various biological effects such as analgesia in neuropathic pain models.
Key Findings:
- Binding Affinity : The compound exhibits high binding affinity to A3ARs, with a reported value in the nanomolar range, indicating potent receptor interaction .
- Efficacy in Pain Models : In vivo studies have shown that N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride effectively reduces chronic neuropathic pain in mouse models .
Biological Activity Overview
The biological activity of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride can be summarized in the following table:
Case Study 1: Neuropathic Pain Reduction
In a study investigating the efficacy of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride on chronic neuropathic pain induced by chronic constriction injury (CCI), it was found that administration led to significant reductions in pain behavior scores compared to control groups. The compound was administered at varying doses, with higher doses correlating with greater analgesic effects.
Case Study 2: In Vitro Pharmacological Profiling
A series of in vitro experiments assessed the pharmacokinetic properties of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride, including stability in simulated gastric fluids and plasma protein binding. Results indicated that the compound was stable and well-tolerated at therapeutic doses, supporting its potential for further development as a therapeutic agent .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride?
The synthesis typically involves catalytic systems such as CuI or Pd/C under inert atmospheres (e.g., nitrogen). For example, coupling reactions with aryl halides may require heating at 80°C for 16 hours in solvents like isopropanol, followed by purification via crystallization (e.g., pentane/ether) . Key parameters include stoichiometric ratios of reactants, solvent choice, and reaction time, as observed in related bicyclo[3.1.0]hexane derivatives.
Q. How can the bicyclic structure of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride be confirmed?
Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks corresponding to the bicyclic framework (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm and amine protons at δ 2.8–3.5 ppm).
- IR Spectroscopy : Absorbance bands for N–H (3300–3500 cm⁻¹) and C–N (1200–1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 155.6 for C₆H₁₁N·HCl) .
Q. What analytical methods ensure purity of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. Melting point analysis (e.g., 121°C for analogous compounds) and elemental analysis (C, H, N within ±0.4% of theoretical values) are critical for confirming purity .
Advanced Research Questions
Q. How can divergent reactivity in nucleophilic substitutions of bicyclo[3.1.0]hexane derivatives be rationalized?
Steric and electronic effects dominate. For example, nucleophilic substitution at the imidoyl chloride unit (e.g., with dibenzylamine) proceeds via an SN2 mechanism in methanol, yielding 80% product. Steric hindrance from substituents (e.g., methyl groups) may reduce reactivity, while electron-withdrawing groups enhance electrophilicity . Computational studies (DFT) can map transition states to predict regioselectivity.
Q. What strategies address contradictions in reported biological activities of 3-azabicyclo[3.1.0]hexane derivatives?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or stereochemical variations. For instance, exo vs. endo isomers exhibit distinct binding affinities. Systematic studies comparing enantiopure samples (via chiral HPLC) and standardized bioassays (e.g., MIC for antimicrobial activity) are recommended .
Q. How can synthetic routes to N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride be optimized for scale-up?
Key challenges include minimizing byproducts (e.g., dimerization) and improving yields. Continuous flow chemistry with immobilized catalysts (e.g., Pd/C) or microwave-assisted synthesis reduces reaction times. Solvent recycling (e.g., isopropanol) and crystallization optimization (e.g., anti-solvent addition rates) enhance scalability .
Q. What are the limitations of current catalytic systems in functionalizing bicyclo[3.1.0]hexane scaffolds?
Transition-metal catalysts (e.g., Cu, Pd) may suffer from ligand incompatibility or sensitivity to oxygen/moisture. For fluorinated derivatives (e.g., 6,6-difluoro analogs), harsh fluorination conditions (e.g., DAST) can degrade the bicyclic core. Alternative approaches, such as photoredox catalysis or enzyme-mediated reactions, are under exploration .
Methodological Considerations
Q. How to design experiments comparing the stability of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride under varying pH?
- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
- Monitor degradation via LC-MS at intervals (0, 24, 48 hours).
- Identify degradation products (e.g., ring-opened amines) and calculate half-lives.
- Reference: Stability studies on similar bicycloamines show increased hydrolysis in acidic conditions (pH < 3) .
Q. What computational tools predict the pharmacokinetic properties of bicyclo[3.1.0]hexane derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
